molecular formula C22H24ClN3O2S2 B6511632 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932339-79-2

2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B6511632
CAS No.: 932339-79-2
M. Wt: 462.0 g/mol
InChI Key: LZAPQLWTJATKNX-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazaspirodeca-diene derivative characterized by a unique 1,4,8-triazaspiro[4.5]decane core. Key structural features include:

  • An ethylsulfanyl (S-Et) substituent at position 3, which may modulate metabolic stability.
  • A phenylmethanesulfonyl group at position 8, enhancing steric bulk and influencing solubility . Its molecular formula is C₂₃H₂₆ClN₃O₄S₂ (molecular weight: 508.05 g/mol), with a SMILES string illustrating the spirocyclic connectivity: CCSC1=NC2(N=C1c1ccc(cc1)Cl)CCN(CC2)S(=O)(=O)c1ccc(c(c1)OC)OC .

Properties

IUPAC Name

8-benzylsulfonyl-2-(4-chlorophenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S2/c1-2-29-21-20(18-8-10-19(23)11-9-18)24-22(25-21)12-14-26(15-13-22)30(27,28)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPQLWTJATKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Spirocyclic Core Modifications

  • The 1,4,8-triazaspiro[4.5]decane scaffold in the target compound contrasts with the 1,3-diazaspiro[4.5]decane-2,4-dione core in compound 14 , which lacks the triazaspiro ring’s nitrogen diversity. This difference impacts electronic properties and binding site compatibility.
  • The ethylsulfanyl group in the target compound may confer greater metabolic stability compared to the thione (C=S) group in the fluorophenyl-methanone analog .

(b) Substituent Effects

  • Sulfonyl vs. Piperazine Groups : The phenylmethanesulfonyl group in the target compound introduces steric hindrance and polarity, whereas the piperazine-propyl chain in compound 14 enables flexible receptor interactions (e.g., serotonin receptors) .
  • Chlorophenyl vs.

(c) Commercial and Research Relevance

  • The target compound is marketed as BE33883 ($8–11/g), indicating its utility as a chemical probe for spirocyclic triazaspirodeca-diene research . In contrast, compound 14 has been explicitly studied for serotonin receptor activity, highlighting divergent research applications .

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